6-NITRO-8-QUINOLYL 2,3,3,3-TETRAFLUORO-2-METHOXYPROPANOATE
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Overview
Description
6-NITRO-8-QUINOLYL 2,3,3,3-TETRAFLUORO-2-METHOXYPROPANOATE is a synthetic organic compound known for its unique chemical structure and properties. It is used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-NITRO-8-QUINOLYL 2,3,3,3-TETRAFLUORO-2-METHOXYPROPANOATE typically involves the reaction of 6-nitroquinoline with 2,3,3,3-tetrafluoro-2-methoxypropanoic acid. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as a base like triethylamine, to facilitate the esterification process.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-NITRO-8-QUINOLYL 2,3,3,3-TETRAFLUORO-2-METHOXYPROPANOATE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The methoxy group can be substituted with other nucleophiles in the presence of suitable reagents.
Hydrolysis: The ester bond can be hydrolyzed to yield the corresponding acid and alcohol.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydride and alkyl halides are used.
Hydrolysis: Acidic or basic conditions can be employed, using hydrochloric acid or sodium hydroxide, respectively.
Major Products Formed
Reduction: 6-amino-8-quinolyl 2,3,3,3-tetrafluoro-2-methoxypropanoate.
Substitution: Various substituted quinoline derivatives.
Hydrolysis: 6-nitroquinoline and 2,3,3,3-tetrafluoro-2-methoxypropanoic acid.
Scientific Research Applications
6-NITRO-8-QUINOLYL 2,3,3,3-TETRAFLUORO-2-METHOXYPROPANOATE is utilized in several scientific research fields:
Chemistry: As a reagent in organic synthesis and catalysis studies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-NITRO-8-QUINOLYL 2,3,3,3-TETRAFLUORO-2-METHOXYPROPANOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects. The fluorinated ester moiety may enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
6-Nitroquinoline: Shares the quinoline core structure but lacks the fluorinated ester group.
2,3,3,3-Tetrafluoro-2-methoxypropanoic acid: Contains the fluorinated ester moiety but lacks the quinoline structure.
Uniqueness
6-NITRO-8-QUINOLYL 2,3,3,3-TETRAFLUORO-2-METHOXYPROPANOATE is unique due to the combination of the nitroquinoline and fluorinated ester groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(6-nitroquinolin-8-yl) 2,3,3,3-tetrafluoro-2-methoxypropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F4N2O5/c1-23-12(14,13(15,16)17)11(20)24-9-6-8(19(21)22)5-7-3-2-4-18-10(7)9/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTJWGAITRHDDBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(=O)OC1=C2C(=CC(=C1)[N+](=O)[O-])C=CC=N2)(C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F4N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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